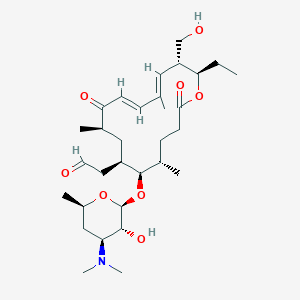
3,4'-Dideoxy-5O-mycaminosyltylonolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4'-Dideoxy-5O-mycaminosyltylonolide is a complex organic compound characterized by its intricate structure and multiple chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4'-Dideoxy-5O-mycaminosyltylonolide involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the preparation of the oxan-2-yl moiety, followed by the formation of the oxacyclohexadeca-dien ring system. Key reagents used in these steps include dimethylamine, hydroxy compounds, and various protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4'-Dideoxy-5O-mycaminosyltylonolide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might introduce new functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
3,4'-Dideoxy-5O-mycaminosyltylonolide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. Industrially, it can be used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4'-Dideoxy-5O-mycaminosyltylonolide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which facilitate its binding to target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3,4'-Dideoxy-5O-mycaminosyltylonolide include other macrocyclic compounds with multiple chiral centers and functional groups. Examples include certain antibiotics and natural products with complex ring systems.
Uniqueness: What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique properties and reactivity
Eigenschaften
CAS-Nummer |
127521-69-1 |
|---|---|
Molekularformel |
C31H51NO8 |
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO8/c1-8-27-24(18-34)15-19(2)9-11-26(35)21(4)16-23(13-14-33)30(20(3)10-12-28(36)39-27)40-31-29(37)25(32(6)7)17-22(5)38-31/h9,11,14-15,20-25,27,29-31,34,37H,8,10,12-13,16-18H2,1-7H3/b11-9+,19-15+/t20-,21+,22+,23-,24+,25-,27+,29+,30+,31-/m0/s1 |
InChI-Schlüssel |
IBYMOKAONAMZRG-AAUSAPTBSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |
Isomerische SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](CCC(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)CO |
Kanonische SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |
Synonyme |
3,4'-dideoxy-5O-mycaminosyltylonolide 3,4'-dideoxymycaminosyl tylonolide 3,4'-dideoxymycaminosyltylonolide MC 352 MC-352 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















